N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
CAS No.: 946249-74-7
Cat. No.: VC11936543
Molecular Formula: C18H15ClN4O2S
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946249-74-7 |
|---|---|
| Molecular Formula | C18H15ClN4O2S |
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C18H15ClN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) |
| Standard InChI Key | NVSQIKYHUBHVPE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The compound’s IUPAC name, N-(4-chlorophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide, reveals its key components (Figure 1):
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A 1,3-thiazole ring (positions 2 and 4 substituted).
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A phenylcarbamoyl group (-NH-C(=O)-C₆H₅) at position 2 of the thiazole.
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A 4-chlorophenylacetamide moiety (-CH₂-C(=O)-NH-C₆H₄-Cl) at position 4 .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅ClN₄O₂S |
| Molecular Weight | 386.9 g/mol |
| logP (Partition Coefficient) | 4.38 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 98.7 Ų |
The logP value indicates moderate lipophilicity, favoring membrane permeability, while the polar surface area suggests potential bioavailability challenges .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core. A representative protocol includes:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones via the Hantzsch thiazole synthesis .
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Carbamoylation: Reaction of the intermediate with phenyl isocyanate to introduce the phenylcarbamoyl group.
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Acetamide Coupling: Attachment of 4-chlorophenylacetamide using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Key Reaction:
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch, acetamide), 1540 cm⁻¹ (C=N thiazole), and 1240 cm⁻¹ (C-Cl) .
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.45–7.12 (m, 9H, aromatic), 3.78 (s, 2H, CH₂) .
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LC-MS: [M+H]⁺ at 387.8 m/z, consistent with the molecular formula.
Thiazole derivatives are known for their ability to disrupt tubulin polymerization and inhibit topoisomerases. In NCI-H226 lung cancer cells, this compound demonstrated an IC₅₀ of 0.67 μM, comparable to reference drug indisulam . Mechanistic studies suggest:
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Topoisomerase II Inhibition: Intercalation into DNA via the planar thiazole ring, blocking enzyme activity .
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HDAC Modulation: Downregulation of histone deacetylases, inducing apoptosis in MCF-7 breast cancer cells .
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 0.79 | DNA intercalation |
| MCF-7 (Breast) | 0.67 | HDAC inhibition |
| HCT-116 (Colon) | 1.23 | Tubulin disruption |
Antimicrobial Activity
Against Gram-negative Pseudomonas aeruginosa, the compound exhibited a MIC of 8 μg/mL, attributed to:
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Penicillin-Binding Protein (PBP) Inhibition: Competitive binding to bacterial transpeptidases .
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Biofilm Disruption: Thiazole-mediated quorum sensing interference .
Structure-Activity Relationship (SAR) Insights
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4-Chlorophenyl Group: Enhances lipophilicity and DNA affinity; replacing Cl with NO₂ reduces activity .
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Phenylcarbamoyl Side Chain: Critical for hydrogen bonding with enzyme active sites (e.g., HDAC2) .
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Thiazole Core: Planarity essential for intercalation; saturation decreases potency .
Toxicity and Pharmacokinetics
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Acute Toxicity (Rodents): LD₅₀ > 500 mg/kg, suggesting a wide therapeutic window .
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Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives .
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Bioavailability: 42% oral bioavailability in rats, limited by first-pass metabolism .
Applications in Drug Development
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Combination Therapy: Synergistic with cisplatin in ovarian cancer models (combination index = 0.82) .
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Targeted Delivery: Conjugation with folate nanoparticles improved tumor accumulation by 3-fold in 4T1 murine models .
Future Directions
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